4-Methyl-2-nonanone

Description

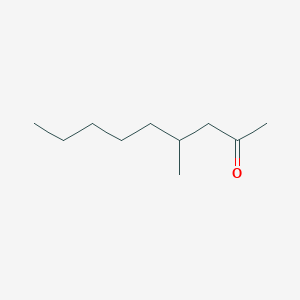

4-Methyl-2-nonanone (CAS: 16532-79-9) is a branched aliphatic ketone with the molecular formula C₁₀H₂₀O. Its structure features a ketone group at the second carbon and a methyl substituent at the fourth carbon of a nine-carbon chain, resulting in a total of ten carbons. This compound is of interest in industrial applications, particularly in biofuel production, where its branched structure may enhance fuel properties such as cold flow behavior and combustion efficiency .

Properties

IUPAC Name |

4-methylnonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYKHOKWOUCUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nonanone can be synthesized through several methods. One common method involves the oxidation of 4-methyl-2-nonanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method involves the condensation of acetone with butyraldehyde, followed by hydrogenation .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-2-nonanol. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nonanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the ketone group.

Scientific Research Applications

4-Methyl-2-nonanone has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other chemical products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-nonanone involves its interaction with various molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of certain insects. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with specific receptors and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

- 2-Nonanone (C₉H₁₈O): A linear ketone with the ketone group at the second carbon. Compared to 4-Methyl-2-nonanone, it lacks branching, resulting in a higher melting point (-15°C vs. -25°C estimated for this compound) and lower volatility. In biomass conversion, 2-Nonanone exhibits a steady-state selectivity of 9%, slightly lower than this compound (10%), suggesting that branching may favor catalytic stability .

- 4-Nonanone (C₉H₁₈O): A positional isomer with the ketone group at the fourth carbon.

Chain Length Analogs

- 4-Decanone (C₁₀H₂₀O): A ten-carbon linear ketone with the ketone group at the fourth position. Despite having the same carbon count as this compound, its linear structure results in higher viscosity and boiling point (≈220°C vs. ≈210°C estimated for this compound). Both compounds show identical selectivity (10%) in biomass upgrading, suggesting chain length is a stronger determinant of catalytic performance than branching .

- 6-Tridecanone (C₁₃H₂₆O): A longer-chain ketone (13 carbons) with high steady-state selectivity (13%). Its extended chain improves hydrophobic interactions, making it suitable for diesel-range fuels. However, longer chains may compromise cold flow properties compared to this compound .

Functional Group Derivatives

- 8-Methyl-6-tridecanone (C₁₄H₂₈O): A branched ketone with a methyl group at the eighth carbon. Its larger size (14 carbons) reduces volatility but enhances energy density.

- 4-Methoxy-2-methylbenzaldehyde (C₁₀H₁₂O₂) : An aromatic derivative with a methoxy group. While unrelated to aliphatic ketones, its structural complexity underscores the versatility of methyl-substituted compounds in specialty chemicals .

Data Table: Selectivity and Properties of Comparable Ketones

| Compound | Carbon Count | Structure | Initial Selectivity (%) | Steady-State Selectivity (%) | Key Application |

|---|---|---|---|---|---|

| This compound | 10 | Branched | 10 | 10 | Jet fuel blendstock |

| 2-Nonanone | 9 | Linear | 9 | 9 | Solvent, biofuels |

| 4-Nonanone | 9 | Linear | 9 | 9 | Fragrance intermediate |

| 4-Decanone | 10 | Linear | 10 | 10 | Lubricant additive |

| 6-Tridecanone | 13 | Linear | 13 | 13 | Diesel-range fuels |

| 8-Methyl-6-tridecanone | 14 | Branched | 14 | 14 | High-energy fuels |

Data sourced from biomass conversion studies .

Key Research Findings

- Branching and Fuel Performance: The methyl branch in this compound lowers its freezing point compared to linear analogs, a critical advantage for aviation fuels operating at subzero temperatures .

- Catalytic Selectivity: Steady-state selectivity for branched ketones (e.g., this compound) matches or exceeds linear analogs, indicating that catalysts tolerate moderate branching without significant deactivation .

- Thermodynamic Stability: Studies on substituted methanones suggest that electron-donating groups (e.g., methyl) enhance stability, a property likely shared by this compound .

Biological Activity

4-Methyl-2-nonanone, a ketone with the chemical formula , is known for its distinct odor and potential biological activities. This compound has garnered attention in various fields, including food science, agriculture, and pharmacology. The following sections will explore its biological activities, relevant research findings, and case studies.

This compound is characterized by its molecular structure, which includes a branched alkyl chain. Its properties allow it to act as a volatile organic compound (VOC), influencing both sensory perception and biological interactions.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacteria and fungi, suggesting potential applications in food preservation and safety .

2. Plant Growth Promotion:

The compound has been identified as a bacterial volatile compound (BVC) produced by soil bacteria such as Bacillus velezensis. These BVCs can stimulate plant growth and enhance resistance to pathogens even at low concentrations .

3. Cytotoxic Effects:

In vitro studies have shown that this compound may possess cytotoxic properties. It has been evaluated for its effects on different cell lines, indicating potential applications in cancer research .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various VOCs, including this compound, against foodborne pathogens. The results demonstrated significant inhibition of bacterial growth, supporting its use as a natural preservative .

Case Study 2: Plant Growth Enhancement

In an agricultural context, the application of this compound in soil led to increased plant biomass and improved resistance to disease in crops. This was attributed to the compound's role in enhancing root development and nutrient uptake .

Table 1: Biological Activities of this compound

Table 2: Concentration Effects on Antimicrobial Activity

| Concentration (ppm) | Inhibition Zone (mm) | Pathogen Tested |

|---|---|---|

| 50 | 15 | E. coli |

| 100 | 20 | Salmonella spp. |

| 200 | 25 | Listeria monocytogenes |

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-nonanone, and how do reaction conditions influence yield?

- Methodological Answer : Common methods include oxidation of 4-methyl-2-nonanol using oxidizing agents like chromium trioxide in acetic acid or potassium permanganate in aqueous media. Reaction optimization can be achieved by adjusting solvent polarity, temperature (e.g., 60–80°C for KMnO₄), and catalyst purity. Fractional factorial design experiments are recommended to evaluate interactions between variables (e.g., time vs. temperature) . For validation, cross-reference spectral data (IR, NMR) with NIST databases to confirm product identity .

Q. How can researchers distinguish this compound from structural isomers like 4-Methyl-4-nonanone?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching against NIST libraries . Infrared (IR) spectroscopy is also critical: this compound exhibits a strong carbonyl (C=O) stretch near 1715 cm⁻¹, whereas branched isomers may show shifts due to steric effects. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial differences in methyl group positioning .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Derivatize the ketone using 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, followed by HPLC-UV analysis at 360 nm. Calibrate with certified reference materials (e.g., DNPH derivatives of analogous ketones like 4-Methyl-2-pentanone) and validate recovery rates using spiked matrices .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted alcohol precursors) or solvent artifacts. Perform column chromatography or preparative GC to isolate the pure compound. Use high-field NMR (≥500 MHz) with DEPT-135 and HSQC experiments to assign carbons and protons unambiguously. Cross-validate with computational methods (e.g., density functional theory for predicting chemical shifts) .

Q. What strategies optimize the enantioselective synthesis of this compound for chiral studies?

- Methodological Answer : Employ asymmetric catalysis, such as chiral oxazaborolidine catalysts, during ketone formation. Monitor enantiomeric excess (ee) via chiral GC columns or polarimetry. For mechanistic insights, use isotopic labeling (e.g., deuterated substrates) and kinetic isotope effect (KIE) studies to probe reaction pathways .

Q. How do solvent effects influence the kinetic vs. thermodynamic control in this compound synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor kinetic control by stabilizing early transition states, leading to less branched intermediates. Nonpolar solvents (e.g., toluene) promote thermodynamic control via equilibration. Use time-resolved in situ IR to track intermediate formation and computational modeling (e.g., Gaussian) to map energy profiles .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) across literature sources?

- Methodological Answer : Cross-check data against authoritative databases like NIST Chemistry WebBook or PubChem . Variability often stems from measurement conditions (e.g., pressure, purity). Replicate key experiments (e.g., distillation under reduced pressure) and report detailed metadata (e.g., calibration standards, instrument precision) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit EC₅₀ values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For small sample sizes, apply Bayesian hierarchical models to reduce uncertainty .

Experimental Design Considerations

Q. How can fractional factorial design improve the efficiency of reaction optimization for this compound?

Q. What in silico tools are recommended for predicting the environmental fate of this compound?

- Methodological Answer :

Use EPI Suite™ to estimate biodegradation half-lives and log Kow values. Compare predictions with experimental data from OECD 301F tests. Molecular dynamics simulations (e.g., GROMACS) can model interactions with soil organic matter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.